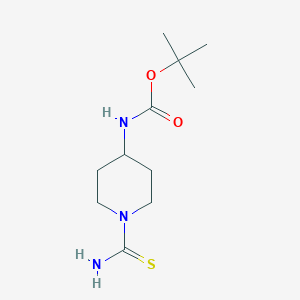
4-Bromo-1-(2-metilfenil)pirazola
Descripción general
Descripción
4-Bromo-1-(2-methylphenyl)pyrazole is an organic compound with the molecular formula C10H9BrN2. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. The presence of a bromine atom and a 2-methylphenyl group attached to the pyrazole ring makes this compound unique and of interest in various fields of scientific research.
Aplicaciones Científicas De Investigación
4-Bromo-1-(2-methylphenyl)pyrazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine: Research into its potential therapeutic applications includes its use as a scaffold for designing new drugs with anti-inflammatory, anticancer, or antimicrobial properties.
Industry: It is employed in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
Target of Action
4-Bromo-1-(2-methylphenyl)pyrazole is a pyrazole derivative that has been found to have potent antileishmanial and antimalarial activities . The primary targets of this compound are the parasites causing these diseases, specifically Leishmania aethiopica and Plasmodium berghei .
Mode of Action
A molecular simulation study suggests that it interacts with the active site of the enzyme lmptr1, a key enzyme in the folate pathway ofLeishmania parasites . This interaction is characterized by a lower binding free energy, indicating a strong and favorable interaction .
Biochemical Pathways
The interaction of 4-Bromo-1-(2-methylphenyl)pyrazole with LmPTR1 potentially disrupts the folate pathway, which is crucial for the survival and proliferation of Leishmania parasites . This disruption could lead to the death of the parasites, thereby exerting its antileishmanial effect .
Pharmacokinetics
Its solubility in various solvents suggests that it may have good bioavailability.
Result of Action
The result of the action of 4-Bromo-1-(2-methylphenyl)pyrazole is the inhibition of the growth of Leishmania aethiopica and Plasmodium berghei, leading to their death . This results in the alleviation of the symptoms of leishmaniasis and malaria, respectively .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(2-methylphenyl)pyrazole typically involves the bromination of 1-(2-methylphenyl)pyrazole. One common method is as follows:
Starting Material: 1-(2-methylphenyl)pyrazole.
Bromination: The bromination reaction is carried out using bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent.
Solvent: The reaction is usually performed in an organic solvent such as dichloromethane (DCM) or chloroform.
Reaction Conditions: The reaction mixture is typically stirred at room temperature or slightly elevated temperatures until the bromination is complete.
Industrial Production Methods
In an industrial setting, the production of 4-Bromo-1-(2-methylphenyl)pyrazole may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-1-(2-methylphenyl)pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or toluene are typical.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the pyrazole ring attached to another aromatic ring.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-1-methylpyrazole: Similar in structure but with a methyl group instead of a 2-methylphenyl group.
4-Bromopyrazole: Lacks the 2-methylphenyl group, making it less bulky and potentially less selective in certain reactions.
1-(2-Methylphenyl)pyrazole:
Uniqueness
4-Bromo-1-(2-methylphenyl)pyrazole is unique due to the combination of the bromine atom and the 2-methylphenyl group, which confer distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of complex molecules and in various research applications where specific reactivity and selectivity are required.
Propiedades
IUPAC Name |
4-bromo-1-(2-methylphenyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-8-4-2-3-5-10(8)13-7-9(11)6-12-13/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMULFHZEMGDGLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


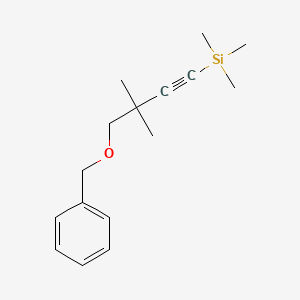





![9-Bromo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid](/img/structure/B1526659.png)
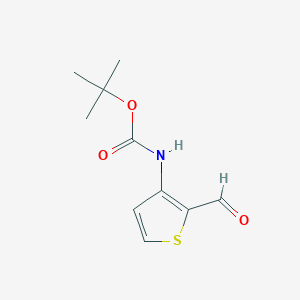

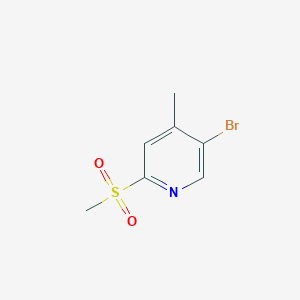
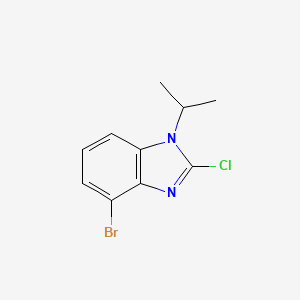

![6-bromo-1-tert-butyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B1526670.png)
